molecular formula C26H24N2O6S B2514775 N-(4-methoxyphenyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide CAS No. 941936-54-5

N-(4-methoxyphenyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide

Cat. No.: B2514775
CAS No.: 941936-54-5
M. Wt: 492.55
InChI Key: YEJAZPKKMNSGDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is a sophisticated chemical hybrid designed for advanced research applications. This compound integrates multiple pharmacologically active motifs, including a 9,10-dioxo-9,10-dihydroanthracene (anthraquinone) core and a sulfonamide functional group. The anthraquinone scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. Research on similar anthraquinone-sulfonamide hybrids has shown these compounds can be engineered to possess a range of potent pharmacological properties, such as anti-inflammatory, antitumor, and antinociceptive activities . The molecular architecture is completed with a methoxyphenyl butanamide chain, a structural feature observed in other investigational compounds with defined biological activity . This specific configuration suggests potential for targeting various enzymatic pathways and protein-protein interactions relevant to drug discovery. This product is intended for research and development purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-(4-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6S/c1-28(15-5-8-24(29)27-17-9-11-18(34-2)12-10-17)35(32,33)19-13-14-22-23(16-19)26(31)21-7-4-3-6-20(21)25(22)30/h3-4,6-7,9-14,16H,5,8,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJAZPKKMNSGDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)NC1=CC=C(C=C1)OC)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Methoxyphenyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antiparasitic effects, cytotoxicity, and pharmacokinetic profiles based on available research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C28H27N3O7S\text{C}_{28}\text{H}_{27}\text{N}_{3}\text{O}_{7}\text{S}

This structure includes a methoxyphenyl group and an anthracene derivative, which are significant for its biological activity.

Antiparasitic Activity

Research indicates that derivatives of anthracene sulfonamides exhibit significant antiparasitic properties. A study evaluated the compound's efficacy against Toxocara canis, a nematode responsible for zoonotic infections. The results demonstrated that the compound affected the viability of the parasite in a time- and concentration-dependent manner , similar to the widely used anthelmintic drug albendazole. Notably, it showed lower cytotoxicity to human and animal cell lines compared to albendazole, suggesting a favorable therapeutic index for potential use in treating parasitic infections .

Cytotoxicity

Cytotoxicity studies were conducted using human (SH-SY5Y) and monkey (Vero) cell lines. The compound was tested at concentrations significantly higher than those required for antiparasitic activity (250 and 500 μM). While albendazole exhibited substantial cytotoxic effects—reducing cell viability by approximately 30% to 50%—the test compound demonstrated a significantly reduced cytotoxic profile. This is critical as it highlights the potential for this compound to be developed as a safer alternative in antiparasitic therapy .

Pharmacokinetic Properties

Pharmacokinetic evaluations suggest that this compound possesses favorable drug-likeness characteristics. It is predicted to permeate the blood-brain barrier (BBB), indicating potential central nervous system effects or applications. Additionally, it is likely to act as a cytochrome P450 inhibitor, which is relevant for drug metabolism and interactions .

Data Summary Table

Property Finding
Chemical Formula C28H27N3O7S
Antiparasitic Activity Effective against Toxocara canis
Cytotoxicity Lower than albendazole
Blood-Brain Barrier Penetration Yes
Cytochrome P450 Inhibition Predicted

Case Studies

  • In Vitro Studies on Toxocara canis : In vitro assays showed that this compound significantly reduced the viability of T. canis at various concentrations over time, supporting its potential as an anthelmintic agent .
  • Cytotoxicity Assessment : Comparative studies with albendazole revealed that while both compounds exhibited antiparasitic activity, the new compound had a significantly higher selectivity index (SI), indicating a better safety profile for potential therapeutic use .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The target compound shares a common anthraquinone-sulfonamide backbone with several derivatives reported in the literature. Key structural variations among analogs include:

Compound Name Substituents on Anthraquinone Core Phenyl Group Modifications Functional Groups on Side Chain Molecular Weight (g/mol) Melting Point (°C)
Target Compound 9,10-dioxo 4-methoxyphenyl Butanamide, N-methyl sulfonamide ~497.0 (estimated) Not reported
N-(4-Methylsulfonamido-3-phenoxyphenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide 9,10-ethano bridge 4-methylsulfonamido-3-phenoxyphenyl Dicarboximide Not reported Not reported
Compound 6a () 9,10-dioxo 4-(N-(6-methylpyrimidin-4-yl)sulfamoyl) Carboxamide Not reported 338.0–338.5
N-(4-Amino-3-bromo-...)-4-methylbenzenesulfonamide () 9,10-dioxo 4-amino-3-bromo Methylbenzenesulfonamide 471.3 Not reported
4-(9,10-Dioxoanthracen-1-yl)-4-oxobutanoic acid () 9,10-dioxo None (directly linked to butanoic acid) Butanoic acid ~310.3 (calculated) Not reported

Key Observations :

  • Anthraquinone Core Modifications: The target compound retains the 9,10-dioxoanthracene core, similar to compounds in and . In contrast, the ethanoanthracene derivative () introduces a bridged ethano group, which may reduce planarity and alter π-π stacking interactions .
  • However, bulky substituents like phenoxy groups () may sterically hinder molecular interactions .
  • Side Chain Variations: The butanamide chain in the target compound differs from the dicarboximide () and butanoic acid () moieties, impacting hydrophobicity and hydrogen-bonding capacity.

Physicochemical Properties

  • Melting Points: High melting points (e.g., 338°C for Compound 6a) indicate strong intermolecular forces in crystalline anthraquinone derivatives . The target compound’s melting point is unreported but expected to be similarly high due to aromatic stacking.
  • Solubility: The methoxy group in the target compound may improve aqueous solubility compared to halogenated () or nonpolar () analogs. However, the butanamide chain is less polar than the butanoic acid group in , reducing hydrophilicity .
  • Spectroscopic Data :
    • 1H NMR : A singlet at δ ~3.8 ppm would confirm the methoxy group in the target compound, distinct from the pyrimidinyl (δ ~8.5 ppm, ) or bromo (δ ~7.5 ppm, ) signals.
    • HRMS : Expected molecular ion peaks align with the molecular formula C25H21ClN2O5S (target compound) versus C19H14BrN3O4S ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.